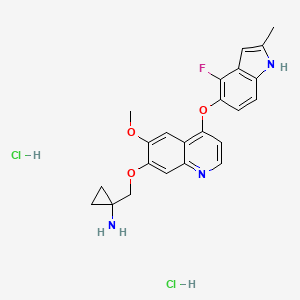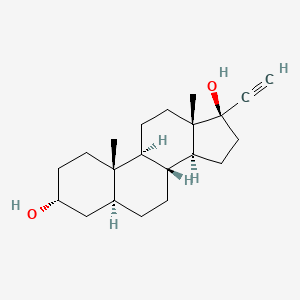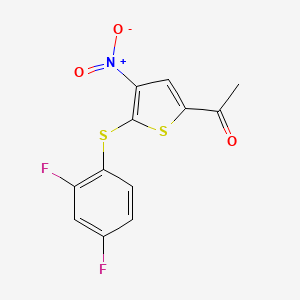
unc569
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC569 is a novel small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase. This compound has shown significant potential in the treatment of acute lymphoblastic leukemia, a common malignancy in children. By inhibiting the Mer receptor, this compound reduces pro-survival signaling pathways, increases chemosensitivity, and delays the progression of leukemia .
Mechanism of Action
Target of Action
The primary target of this compound, also known as UNC569, is the Mer receptor tyrosine kinase (Mer RTK) . Mer RTK is ectopically expressed in acute lymphoblastic leukemia (ALL) cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .
Mode of Action
This compound is a potent inhibitor of Mer RTK, with an IC50 value of 2.9 nM . It inhibits the accumulation of the active phosphorylated form of Mer in ALL cell lines . This inhibition results in a decrease in pro-survival signaling and an increase in chemosensitivity .
Biochemical Pathways
This compound inhibits the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting these pathways, this compound may influence oncogenic processes.
Result of Action
Treatment with this compound results in reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies . In a transgenic zebrafish model of T-ALL, treatment with this compound resulted in more than a 50% reduction in tumor burden compared with vehicle- and mock-treated fish .
Biochemical Analysis
Biochemical Properties
UNC569 interacts with the Mer receptor tyrosine kinase, inhibiting its activation and downstream signaling through ERK1/2 and AKT . This inhibition reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia .
Cellular Effects
This compound has been shown to reduce proliferation/survival in liquid culture, decrease colony formation in methylcellulose/soft agar, and increase sensitivity to cytotoxic chemotherapies . It influences cell function by inhibiting the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of Mer and downstream signaling pathways. It inhibits the accumulation of phospho-Mer in ALL cell lines . This inhibition disrupts pro-survival signaling, leading to increased chemosensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce tumor burden over time. In a study using MYC transgenic zebrafish with T-ALL, treatment with this compound induced more than 50% reduction in tumor burden compared with vehicle- and mock-treated fish .
Preparation Methods
UNC569 is a substituted pyrazolopyrimidine. The synthesis of this compound involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to introduce specific substituents. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature . Industrial production methods for this compound are also not publicly available, as it is primarily used in research settings.
Chemical Reactions Analysis
UNC569 undergoes various chemical reactions, primarily involving its interaction with the Mer receptor tyrosine kinase. It acts as a reversible, ATP-competitive inhibitor, binding to the active site of the kinase and preventing its activation. Common reagents and conditions used in these reactions include ATP analogs and kinase assay buffers. The major product formed from these reactions is the inhibited Mer receptor, which is unable to phosphorylate downstream signaling molecules .
Scientific Research Applications
UNC569 has several scientific research applications, particularly in the fields of oncology and molecular biology. It has been extensively studied for its efficacy against acute lymphoblastic leukemia in both in vitro and in vivo models. In cell-based assays, this compound inhibits the accumulation of phosphorylated Mer, reduces cell proliferation, and increases sensitivity to chemotherapeutic agents. In animal models, this compound has demonstrated significant anti-leukemia activity, reducing tumor burden and delaying disease progression .
By targeting the Mer receptor, this compound can help elucidate the role of this kinase in cancer development and progression .
Comparison with Similar Compounds
UNC569 is unique among Mer receptor tyrosine kinase inhibitors due to its high potency and selectivity. Similar compounds targeting the Mer receptor include UNC1062 and UNC2025. While these compounds also inhibit Mer kinase activity, this compound has demonstrated superior efficacy in preclinical studies, particularly in reducing tumor burden and increasing chemosensitivity in acute lymphoblastic leukemia models .
Properties
IUPAC Name |
1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBRHQLRGFBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)



![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)


![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)





